![molecular formula C14H21Cl2N3 B2410737 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2379946-07-1](/img/structure/B2410737.png)

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

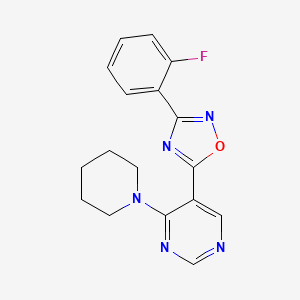

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride, also known as ABT-702, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 1999 and has been extensively studied since then.

Scientific Research Applications

Synthesis and Biological Activities

Anti-inflammatory Applications : A study by Kalsi et al. (1990) described the synthesis of indolyl azetidinones, demonstrating significant anti-inflammatory activity. These compounds were compared with non-steroidal anti-inflammatory drugs for their effectiveness and ulcerogenic activities.

Chemosensory Properties : Emandi et al. (2018) reported on imidazole derivatives that act as luminescent sensors for detecting cyanide and mercury ions. These compounds, which include 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride derivatives, showed specificity towards CN- ions with a notable quenching of fluorescence (Emandi, Flanagan, & Senge, 2018).

Antimicrobial Activity : Research by Rekha et al. (2019) synthesized imidazolyl Schiff bases, triazoles, and azetidinones, predicting their molecular properties and demonstrating notable antibacterial and antifungal activities. This study highlights the potential of 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride in developing new antimicrobial agents (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

Photoluminescent Properties : Liu et al. (2021) focused on derivatives of 1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride in the context of their photo- and electro-luminescent properties. This research can be pivotal in developing new materials for organic light-emitting devices (Liu et al., 2021).

Synthesis and Chemical Properties

Synthetic Applications : Mlostoń and Celeda (2005) illustrated the use of 1-azabicyclo[1.1.0]butanes, closely related to azetidines, in generating N-unsubstituted azetidin-3-amines. This study underscores the versatility of azetidine derivatives in synthesizing complex organic compounds (Mlostoń & Celeda, 2005).

Cycloaddition Reactions : Yadav and Sriramurthy (2005) researched silylmethyl-substituted aziridine and azetidine compounds. They demonstrated their utility in formal cycloaddition reactions, highlighting the chemical flexibility of azetidine-based compounds (Yadav & Sriramurthy, 2005).

properties

IUPAC Name |

1-(azetidin-3-yl)-2-tert-butylbenzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c1-14(2,3)13-16-11-6-4-5-7-12(11)17(13)10-8-15-9-10;;/h4-7,10,15H,8-9H2,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWPYBGMRCBCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2410660.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)

![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)

![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)